4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde

Descripción

Systematic IUPAC Nomenclature and Structural Representation

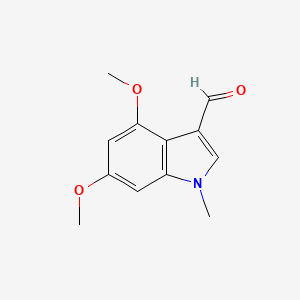

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,6-dimethoxy-1-methylindole-3-carbaldehyde . This nomenclature systematically describes its structure:

- The indole core is a bicyclic system comprising a benzene ring fused to a pyrrole ring.

- Methoxy groups (-OCH₃) occupy the 4th and 6th positions on the benzene moiety.

- A methyl group (-CH₃) substitutes the nitrogen atom at the 1st position of the pyrrole ring.

- A formyl group (-CHO) is attached to the 3rd position of the indole system.

The structural representation is further clarified through the SMILES notation :

CN1C=C(C2=C1C=C(C=C2OC)OC)C=O

This string encodes the connectivity of atoms, emphasizing the methyl group at N1, methoxy groups at C4 and C6, and the aldehyde at C3. The InChIKey (CTAYNLZGYKRPEJ-UHFFFAOYSA-N) provides a standardized hashed identifier for computational referencing.

Alternative Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 696649-93-1 | PubChem |

| PubChem CID | 1415685 | PubChem |

| SCHEMBL ID | 1451216 | PubChem |

| ALBB-035493 | ALBB-035493 | PubChem |

These identifiers facilitate unambiguous cross-referencing in scientific literature and regulatory documents. For example, the CAS Registry Number (696649-93-1) is critical for regulatory compliance and safety documentation, while the PubChem CID (1415685) enables rapid access to physicochemical and bioactivity data in public repositories.

Molecular Formula and Weight Analysis

The molecular formula of 4,6-dimethoxy-1-methyl-1H-indole-3-carbaldehyde is C₁₂H₁₃NO₃ , derived from its structural components:

| Element | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 12 | 12 × 12.01 = 144.12 |

| Hydrogen (H) | 13 | 13 × 1.01 = 13.13 |

| Nitrogen (N) | 1 | 1 × 14.01 = 14.01 |

| Oxygen (O) | 3 | 3 × 16.00 = 48.00 |

| Total | 219.26 g/mol |

The computed molecular weight of 219.24 g/mol aligns closely with the theoretical value (219.26 g/mol), confirming the formula’s accuracy. Deviations of <0.1% are attributable to rounding differences in atomic weights.

The molecular formula and weight are critical for stoichiometric calculations in synthetic pathways, chromatographic analysis, and mass spectrometry characterization. For instance, the exact mass (219.0895 g/mol) and monoisotopic mass (219.0895 g/mol) are essential for interpreting high-resolution mass spectra.

Propiedades

IUPAC Name |

4,6-dimethoxy-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-6-8(7-14)12-10(13)4-9(15-2)5-11(12)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAYNLZGYKRPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2OC)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone as starting materials under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Análisis De Reacciones Químicas

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5, using reagents like halogens or nitrating agents

Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Structure : The compound features an indole core with two methoxy groups at the 4 and 6 positions, a methyl group at the 1 position, and an aldehyde group at the 3 position. Its molecular formula is with a molecular weight of approximately 219.24 g/mol.

Reactivity : The presence of the aldehyde group allows for various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to primary alcohols.

- Electrophilic Substitution : Possible at positions 2 and 5 of the indole ring.

Chemistry

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde serves as a building block for synthesizing more complex indole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their varied biological activities .

Biology

The compound has been extensively studied for its biological properties:

- Antiviral Activity : Exhibits inhibition against specific viral replication mechanisms.

- Anticancer Properties : Demonstrates effectiveness against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Key findings include:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.55–10.14 | Induces apoptosis via caspase activation |

| HepG2 | 4.64–6.31 | Inhibits tubulin polymerization |

| HCT116 | 6.31 | Causes G2/M phase arrest |

This compound induces apoptosis by increasing caspase levels, critical mediators in programmed cell death .

Medicine

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde and its derivatives are being investigated for potential therapeutic applications:

- Anticancer Agents : As indicated by its activity against multiple cancer cell lines.

- Enzyme Inhibitors : Potential use in inhibiting enzymes related to various diseases.

Case Studies and Research Insights

Recent studies have highlighted the potential of 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde in various fields:

- A study focusing on its anti-cholinesterase activity demonstrated its effectiveness compared to standard galantamine, showcasing a range of inhibition percentages from 36.85% to 90.60% at specific concentrations .

- Another investigation revealed its role in inducing apoptosis in cancer cells through molecular interactions that alter gene expression and protein binding .

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to biological effects such as inhibition of cancer cell proliferation or antiviral activity . The specific pathways involved depend on the particular derivative and its target.

Comparación Con Compuestos Similares

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde

- Structural Differences: The benzyl group at the 1-position replaces the methyl group in the target compound.

- Synthetic Utility : The benzyl group is often employed as a protecting group in organic synthesis, suggesting this analog may serve as a precursor for deprotection strategies to generate secondary amines or other derivatives.

- Electronic Effects : The electron-donating benzyl group may slightly modulate the indole ring’s electron density compared to the methyl substituent, affecting reactivity in electrophilic substitution reactions .

Methyl 1-methyl-β-carboline-3-carboxylate

- Core Structure : Unlike the indole scaffold, this compound features a β-carboline system (pyrido[3,4-b]indole), which introduces an additional nitrogen atom and fused ring system.

- Functional Groups : The 3-carboxylate ester group contrasts with the 3-carbaldehyde in the target compound. This difference impacts polarity and hydrogen-bonding capacity.

- Biological Relevance : β-Carbolines are associated with diverse bioactivities, including MAO inhibition and anticancer properties. The presence of a carboxylate ester may enhance metabolic stability compared to the aldehyde group .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Substitution Pattern: Chlorine at the 7-position and a carboxylic acid at the 2-position distinguish this compound.

- Physicochemical Properties : The carboxylic acid group increases water solubility compared to the aldehyde, though at the expense of membrane permeability. This compound’s acidity (pKa ~4-5) contrasts with the neutral aldehyde functionality in the target molecule .

Research Implications and Gaps

- Biological Studies : While structural analogs like β-carbolines and halogenated indoles have documented bioactivities, the specific pharmacological profile of the target compound remains understudied.

- Electrochemical Studies : Comparative studies on redox behavior (e.g., aldehyde vs. carboxylate/carboxylic acid) could elucidate reactivity trends for tailored drug design.

Actividad Biológica

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits promising properties including antiviral, anticancer, and antimicrobial effects, making it a potential candidate for pharmaceutical applications.

Chemical Structure and Properties

The chemical structure of 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde consists of an indole core with two methoxy groups at the 4 and 6 positions and a methyl group at the 1 position. The presence of these substituents enhances the compound's reactivity and biological activity.

- Molecular Formula : C11H13N1O3

- Molecular Weight : Approximately 219.23 g/mol

Antiviral Activity

Research indicates that 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde exhibits antiviral properties. It has been shown to inhibit the replication of certain viruses, although specific mechanisms remain under investigation. The compound's ability to interact with viral proteins is a focus for further study.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated effectiveness against multiple cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116). The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.55–10.14 | Induces apoptosis via caspase activation |

| HepG2 | 4.64–6.31 | Inhibits tubulin polymerization |

| HCT116 | 6.31 | Causes G2/M phase arrest |

The compound induces apoptosis by increasing the expression levels of caspases, which are critical mediators in the apoptotic pathway .

Antimicrobial Activity

4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde also exhibits antimicrobial properties against various bacterial strains. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

The biological activity of 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : It can alter gene expression profiles related to apoptosis and cell cycle regulation.

These interactions highlight the compound's potential as a therapeutic agent in treating viral infections and cancers.

Case Studies

Several studies have evaluated the biological activity of 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde:

- Anticancer Study : A recent study assessed its effects on MDA-MB-231 breast cancer cells, revealing significant morphological changes and enhanced caspase activity at concentrations as low as 1 µM.

- Antiviral Research : Investigations into its antiviral properties against influenza virus showed a dose-dependent inhibition of viral replication, warranting further exploration into its mechanism .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves two key steps: (1) Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of the indole ring. This uses POCl₃ and DMF under controlled heating (80–110°C) . (2) Regioselective methoxylation at the 4- and 6-positions via nucleophilic aromatic substitution or directed ortho-metalation strategies. Methylation of hydroxyl precursors (e.g., using methyl iodide or dimethyl sulfate) under basic conditions (e.g., NaH in DMF) is common .

Q. How is 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while methoxy groups show distinct singlets (δ 3.8–4.0 ppm). Aromatic protons exhibit splitting patterns consistent with the substitution pattern .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde group .

- HR-ESI-MS : Provides accurate molecular weight verification (e.g., [M+H]⁺ for C₁₂H₁₃NO₃: calc. 219.0895) .

Advanced Research Questions

Q. What strategies optimize regioselective methoxylation at the 4- and 6-positions of the indole ring?

- Methodological Answer : Regioselectivity is achieved via:

- Directed Metalation : Using a directing group (e.g., methyl at N1) to guide lithiation at C4 or C6, followed by quenching with methyl borate or similar reagents .

- Protection-Deprotection : Temporarily blocking reactive sites (e.g., C3 aldehyde as an acetal) to direct methoxylation to desired positions .

- Competitive Kinetic Control : Adjusting reaction temperature and solvent polarity to favor substitution at less sterically hindered positions .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : SHELXL is ideal for refining small-molecule structures. Key steps include:

- Data Integration : Use SHELXPRO to process diffraction data and generate .hkl files .

- Structure Solution : SHELXD for dual-space methods to resolve heavy atoms (e.g., iodine in analogs) .

- Refinement : SHELXL applies least-squares minimization with constraints (e.g., riding hydrogens) and validates geometric parameters (e.g., R-factor < 5%) .

Q. What are the challenges in synthesizing Schiff base derivatives from 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer : Common issues include:

- Aldehyde Reactivity : The electron-rich indole ring deactivates the aldehyde, requiring acidic/basic catalysts (e.g., acetic acid/sodium acetate) to enhance nucleophilic attack by amines .

- Byproduct Formation : Competing reactions (e.g., aldol condensation) are minimized by using anhydrous conditions and stoichiometric control .

- Purification : Schiff bases often require recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. How does the presence of methoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Methoxy groups act as electron-donating substituents , which:

- Enhance Aromatic Stability : Reduce reactivity in electrophilic substitutions but facilitate oxidative cross-coupling (e.g., Suzuki-Miyaura) by stabilizing transition states .

- Direct Metalation : The 4- and 6-methoxy groups can direct lithiation to C5 or C7 for further functionalization .

- Steric Effects : Bulky substituents may hinder coupling at adjacent positions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 40–71% yields for similar indole derivatives, influenced by substituent electronic effects. Lower yields in methylation steps (e.g., 40% for 7d) suggest competing side reactions, resolvable by adjusting base strength (e.g., K₂CO₃ vs. NaH) .

- Crystallographic Refinement : SHELX’s reliance on high-resolution data may conflict with twinned crystals in analogs. Using TWINABS for data scaling improves reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.